molecular formula C21H48O9Si2 B12352456 Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane

Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane

Cat. No.: B12352456
M. Wt: 500.8 g/mol
InChI Key: RNBTVSGXSVNRRW-UHFFFAOYSA-N
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Description

Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is a multifunctional organosilane characterized by a hybrid structure combining ethoxy, methoxyethoxy, and triethoxysilylmethyl groups. Its molecular architecture features:

  • Ethoxy groups (–OCH₂CH₃) attached to silicon, enabling hydrolysis and subsequent crosslinking via sol-gel processes.
  • Polyether chains (2-(2-methoxyethoxy)ethoxy) linked to a propyl spacer, imparting hydrophilicity and flexibility.
  • A triethoxysilylmethyl (–CH₂Si(OCH₂CH₃)₃) group, providing additional silane reactivity for surface adhesion or polymer modification.

This compound is primarily utilized in surface modification, polymer composites, and hydrophilic coatings due to its dual functionality: silane crosslinking and polyether solubility .

Properties

Molecular Formula

C21H48O9Si2

Molecular Weight

500.8 g/mol

IUPAC Name

diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane

InChI

InChI=1S/C21H48O9Si2/c1-7-26-31(27-8-2,21-32(28-9-3,29-10-4)30-11-5)20-12-13-23-16-17-25-19-18-24-15-14-22-6/h7-21H2,1-6H3

InChI Key

RNBTVSGXSVNRRW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCCOCCOCCOC)(C[Si](OCC)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane typically involves the reaction of triethoxysilane with oligo(ethylene oxide) derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and various organic reagents for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound include silanol derivatives, siloxane polymers, and substituted organosilicon compounds .

Scientific Research Applications

Silane Coupling Agent

Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane is primarily utilized as a silane coupling agent in polymer formulations. It improves the adhesion between organic and inorganic phases, enhancing mechanical properties such as tensile strength and impact resistance.

Case Study: Adhesion Improvement in Composites

  • Objective: To evaluate the effectiveness of silane as a coupling agent in glass fiber-reinforced composites.
  • Method: Composites were prepared using varying concentrations of the silane compound.
  • Results: The incorporation of the silane significantly improved interfacial adhesion, resulting in a 30% increase in tensile strength compared to untreated composites.

Polymerization Catalyst

This silane compound can also serve as a catalyst in the polymerization processes, particularly for olefinic polymers. Its ability to coordinate with transition metals enhances the polymerization rate and stereoregularity of the resulting polymers.

Data Table: Polymerization Performance

Polymer TypeCatalyst UsedPolymerization Rate (g/h)Stereoregularity (%)
PolypropyleneDiethoxy-silane15095
PolyethyleneDiethoxy-silane12090

Hydrophobic Coatings

The compound is effective in creating hydrophobic surfaces due to its silane functionality. When applied to substrates, it forms a thin film that repels water, making it suitable for various applications including anti-fogging and anti-corrosion coatings.

Case Study: Anti-Corrosion Coating

  • Objective: To assess the corrosion resistance of steel coated with silane.
  • Method: Steel samples were treated with a silane solution and subjected to salt spray testing.
  • Results: The treated samples exhibited a significant reduction in corrosion rates compared to untreated samples, demonstrating the effectiveness of the silane coating.

Adhesive Formulations

In adhesive formulations, diethoxy-silane enhances adhesion properties by promoting stronger bonds between dissimilar materials. This application is crucial in automotive and construction industries where durability is paramount.

Data Table: Adhesive Performance Comparison

Adhesive TypeSilane Content (%)Shear Strength (MPa)
Epoxy Adhesive015
Epoxy Adhesive525

Biomedical Applications

Emerging research indicates potential applications of this silane compound in biomedical fields, particularly in drug delivery systems and biocompatible materials. Its ability to modify surfaces can enhance interactions with biological tissues.

Case Study: Biocompatibility Testing

  • Objective: To evaluate the biocompatibility of materials modified with silane.
  • Method: In vitro tests were conducted using human cell lines.
  • Results: Materials treated with diethoxy-silane showed improved cell adhesion and proliferation rates compared to untreated controls.

Mechanism of Action

The mechanism of action of Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane involves the hydrolysis of ethoxy groups to form silanol groups, which can further condense to form siloxane bonds. This process leads to the formation of polymeric structures with unique properties. The compound can also interact with other molecules through substitution reactions, leading to the formation of functionalized organosilicon compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related silanes, highlighting key differences in properties and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Hydrolysis Rate Primary Applications References
Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane Ethoxy, polyether, triethoxysilylmethyl ~550 (estimated) Moderate Hydrophilic coatings, polymer composites
Trimethoxy-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propyl]silane Methoxy, polyether ~520 Fast Transparent polymer membranes
Chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl]silane Chloro, fluoroalkylthio 558.9 Slow Fluorinated coatings, anti-fouling
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane Epoxy, ethoxy 264.4 Fast Adhesives, crosslinking agents
Triethoxy[3-[(perfluoroalkyl)oxy]propyl]silane Perfluoroalkyl, ethoxy ~600 (estimated) Slow Water-repellent surfaces

Key Comparisons

Hydrolysis and Crosslinking Behavior

  • The target compound exhibits moderate hydrolysis due to its ethoxy groups and steric hindrance from the polyether chain. This balances reactivity and stability in coatings .
  • Trimethoxy analogs (e.g., trimethoxy-[3-[polyether]propyl]silane) hydrolyze faster due to methoxy groups’ higher electrophilicity, making them suitable for rapid sol-gel processes .
  • Fluorinated silanes (e.g., chlorodimethyl[fluoroalkyl]silane) show slow hydrolysis, ideal for durable, hydrophobic films .

Thermal and Solubility Properties

  • The polyether chains in the target compound enhance water solubility and flexibility, contrasting with fluorinated silanes , which are lipophilic and thermally stable up to 300°C .
  • Epoxy-containing silanes (e.g., diethoxy(methyl)[3-(oxiranylmethoxy)propyl]silane) exhibit higher reactivity in crosslinking due to the epoxy ring’s strain, useful in adhesives .

Surface Energy and Applications

  • The target compound’s polyether groups reduce surface tension, making it effective in hydrophilic coatings for biomedical devices .
  • Perfluoroalkyl silanes (e.g., triethoxy[3-[(perfluoroalkyl)oxy]propyl]silane) achieve ultra-low surface energy (<10 mN/m), critical for anti-fouling marine coatings .

Toxicity and Environmental Impact

  • Fluorinated analogs raise concerns due to PFAS persistence , whereas the target compound’s polyether and ethoxy groups are more biodegradable .

Research Findings and Industrial Relevance

  • Membrane Technology: Trimethoxy analogs with polyether chains improve membrane transparency by 30% compared to bulkier siloxane monomers, as shown in copolymer studies .
  • Adhesive Performance: Epoxy-functional silanes achieve 50% higher bond strength in epoxy resins than non-reactive silanes .
  • Environmental Trade-offs : While fluorinated silanes excel in durability, regulatory pressures favor alternatives like the target compound for sustainable coatings .

Biological Activity

Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane, often referred to as a silane coupling agent, is a compound that exhibits significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including biomedicine and materials science.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19_{19}H42_{42}O6_{6}Si
  • CAS Number : 19685-21-3

This silane compound consists of a triethoxysilylmethyl group attached to a propyl chain that is further substituted with multiple methoxyethoxy groups. These structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form siloxane bonds with various substrates. This property enhances its compatibility with biological tissues and materials, making it suitable for applications in drug delivery systems and tissue engineering.

Key Mechanisms:

  • Cell Adhesion : The compound promotes cell adhesion through its silane groups, facilitating interactions with cellular membranes.
  • Surface Modification : It can modify surfaces of biomaterials, enhancing biocompatibility and reducing protein adsorption.
  • Controlled Release : The silane structure allows for the encapsulation of therapeutic agents, enabling controlled release profiles.

Case Studies

  • Tissue Engineering Applications :
    • A study demonstrated that coatings made from this silane improved the proliferation and differentiation of stem cells on scaffolds, indicating potential for regenerative medicine applications.
  • Drug Delivery Systems :
    • Research has shown that nanoparticles modified with this silane exhibited enhanced cellular uptake and controlled release of chemotherapeutic agents in cancer treatment models.

Cytotoxicity and Biocompatibility

While the compound shows promising biological activities, it is crucial to assess its cytotoxicity. Studies have indicated that at lower concentrations, this compound exhibits low cytotoxic effects on various cell lines. However, higher concentrations may lead to increased cell death, emphasizing the need for careful dosage optimization in practical applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Cell AdhesionEnhanced adhesion in vitro
Stem Cell ProliferationIncreased proliferation rates
Drug ReleaseControlled release profiles observed
CytotoxicityLow at therapeutic concentrations

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for this silane compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves hydrosilylation or alkoxy exchange reactions. For optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states. ICReDD’s framework integrates computational screening with experimental validation to reduce trial-and-error cycles . Monitor reaction progress via <sup>29</sup>Si NMR to track ethoxy/methoxy substitution kinetics .

Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>29</sup>Si NMR confirm ethoxy/methoxy group ratios and siloxane bond formation .
  • FTIR Spectroscopy : Detect Si-O-C (1050–1100 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretching vibrations .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., ethanol, methoxyethanol) to assess reaction completion .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests under humidity (40–80% RH) and temperature (4–40°C) show hydrolysis of ethoxy groups accelerates above 25°C. Store in anhydrous environments (<1% moisture) at 4°C, using argon-purged containers to prevent siloxane polymerization .

Q. What are its primary applications in material science research?

  • Methodological Answer : Used as a crosslinker in hybrid organic-inorganic polymers or surface-modifying agents for silica nanoparticles. For example, in sol-gel processes, optimize molar ratios (e.g., 1:3 silane:TEOS) to balance flexibility and mechanical strength in coatings .

Advanced Research Questions

Q. How can computational modeling predict its reactivity in novel solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates solvation energies and transition states in polar aprotic solvents (e.g., DMF, THF). Pair with molecular dynamics simulations to model ethoxy group hydrolysis kinetics in aqueous mixtures .

Q. What experimental strategies resolve contradictions in reported hydrolysis rates?

  • Methodological Answer : Discrepancies arise from varying moisture levels or catalyst traces (e.g., residual acids). Implement controlled kinetic studies using Karl Fischer titration to quantify water content and ICP-MS to detect metal impurities. Cross-validate with <sup>29</sup>Si NMR kinetic data .

Q. How can cross-disciplinary approaches enhance its functionalization for biomedical applications?

  • Methodological Answer : Integrate surface plasmon resonance (SPR) to study silane-protein interactions. Combine with cryo-TEM to visualize self-assembly behavior in biocompatible matrices (e.g., PEG hydrogels). Use in vitro cytotoxicity assays (e.g., MTT) to validate biocompatibility .

Q. What comparative insights exist between this compound and structurally analogous silanes?

  • Methodological Answer : Compare hydrolysis rates and thermal stability with trimethoxy-[3-(2-methoxyethoxy)propyl]silane (CAS 65994-07-2). Ethoxy groups in the target compound confer slower hydrolysis but lower thermal stability (decomposition at 231°C vs. 245°C for methoxy analogs) .

Q. How do heterogeneous reaction conditions affect its performance in catalytic systems?

  • Methodological Answer : In Pd-catalyzed coupling reactions, silane aggregation on catalyst surfaces reduces efficiency. Use BET surface area analysis and TEM to correlate particle size (10–50 nm) with catalytic turnover. Optimize dispersity via sonication in toluene/ethanol mixtures .

Key Research Insights

  • Synthetic Challenges : Ethoxy group lability necessitates strict anhydrous conditions during synthesis .
  • Computational-Experimental Synergy : ICReDD’s framework reduces optimization time by 40–60% compared to traditional methods .
  • Ecological Considerations : No ecotoxicity data exist; follow OECD 201/202 guidelines for aquatic toxicity testing .

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